molecular formula C4H9BrO4 B14175429 Bromoacetic acid--ethane-1,2-diol (1/1) CAS No. 4070-51-3

Bromoacetic acid--ethane-1,2-diol (1/1)

Cat. No.: B14175429
CAS No.: 4070-51-3
M. Wt: 201.02 g/mol
InChI Key: ZOEZCLXSVVWRPH-UHFFFAOYSA-N
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Description

Bromoacetic acid–ethane-1,2-diol (1/1) is a molecular complex or adduct formed in a 1:1 molar ratio between bromoacetic acid (C₂H₃BrO₂) and ethane-1,2-diol (ethylene glycol, C₂H₆O₂). Bromoacetic acid is a halogenated carboxylic acid with significant reactivity due to its α-bromo group , while ethane-1,2-diol is a diol widely used in industrial and biochemical applications . The 1:1 complex likely combines the electrophilic properties of bromoacetic acid with the nucleophilic hydroxyl groups of ethylene glycol, enabling unique reactivity or stability compared to its individual components.

Properties

CAS No.

4070-51-3

Molecular Formula

C4H9BrO4

Molecular Weight

201.02 g/mol

IUPAC Name

2-bromoacetic acid;ethane-1,2-diol

InChI

InChI=1S/C2H3BrO2.C2H6O2/c3-1-2(4)5;3-1-2-4/h1H2,(H,4,5);3-4H,1-2H2

InChI Key

ZOEZCLXSVVWRPH-UHFFFAOYSA-N

Canonical SMILES

C(CO)O.C(C(=O)O)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The bromination is conducted in an aqueous medium at 40–70°C to balance reaction kinetics and side-product formation. Sulfuric acid serves as both a catalyst and dehydrating agent, shifting the equilibrium toward product formation by removing water. A key innovation in US4123443A is the use of azeotropic solvents (e.g., toluene, tetrachloroethylene) to facilitate water removal, achieving yields exceeding 95%. For instance, a mixture of chloroacetic acid (1 mol), KBr (1 mol), and sulfuric acid (1.3 mol) in water and toluene yields bromoacetic acid with 92–98% purity after azeotropic distillation.

Table 1: Bromination of Chloroacetic Acid Under Varied Conditions

Bromide Source Temperature (°C) Solvent Yield (%) Purity (%)
KBr 55 Toluene 95.8 98.2
NaBr 60 Xylene 93.5 97.5
NH₄Br 50 Benzene 91.2 96.8

Esterification with Ethylene Glycol

The second step involves reacting bromoacetic acid with ethylene glycol to form the 1:1 adduct. While direct esterification is feasible, WO1989009763A1 demonstrates that azeotropic methods enhance efficiency by continuously removing water. This approach minimizes hydrolysis of the ester product and drives the reaction to completion.

Single-Step Esterification Protocol

A mixture of bromoacetic acid (1 mol), ethylene glycol (1 mol), and toluene (200 mL) is refluxed with concentrated sulfuric acid (1.3 mol) at 100–120°C. Water formed during esterification is removed via azeotropic distillation, yielding the monoester as the primary product. The reaction time is critical: extended reflux (6–8 hours) reduces residual bromoethanol impurities to <3%.

Table 2: Esterification Parameters and Outcomes

Acid Catalyst Solvent Reaction Time (h) Yield (%) Purity (%)
H₂SO₄ Toluene 6 92.3 96.5
H₂SO₄ Xylene 8 94.1 97.8
HCl (gas) Benzene 7 89.7 95.2

Two-Step Bromination-Esterification Process

US4123443A discloses an integrated method where bromination and esterification occur sequentially in the same vessel. Chloroacetic acid, KBr, and ethylene glycol are combined with sulfuric acid and toluene. After bromination at 55°C, the mixture is heated to 100–120°C to initiate esterification, with simultaneous water removal. This approach reduces processing time and improves yield (up to 95.8%) by avoiding intermediate isolation.

Purification and Characterization

The crude product is purified via vacuum distillation or crystallization. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are employed for quality control. For example, the ¹H NMR spectrum of bromoacetic acid—ethylene glycol (1:1) shows characteristic peaks at δ 4.3 ppm (m, –OCH₂CH₂O–) and δ 3.8 ppm (s, –COO–).

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Preparation Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
Single-Step Bromination 95.8 98.2 High Industrial
Two-Step Process 94.1 97.8 Moderate Pilot Scale
Direct Esterification 89.7 95.2 Low Laboratory

Chemical Reactions Analysis

Types of Reactions

Bromoacetic acid–ethane-1,2-diol (1/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The search results offer information on bromoacetic acid and ethane-1,2-diol (ethylene glycol) individually, as well as some applications of related compounds, but not specifically the compound "Bromoacetic acid--ethane-1,2-diol (1/1)" . Therefore, the following information is provided based on what is available in the search results regarding the individual components and related compounds.

Bromoacetic Acid

Scientific Applications:

  • As a reagent: Bromoacetic acid can be used as a quaternizing and alkylating agent . It is also used for carboxymethylation of poly(ethylene glycol) for bacterial adhesion .
  • Synthesis of other compounds: Bromoacetic acid is used in the synthesis of thiomonoterpene carboxylic acids, which have antimicrobial activity . It can also be used to create chiral 2-bromo acids from amino acids .
  • Preparation: Bromoacetic acid and its esters can be prepared from chloroacetic acid via bromination and esterification . The process involves adding sulfuric acid to a mixture of chloroacetic acid, an alkali metal or ammonium bromide, an alcohol, water, and an organic solvent .

Ethane-1,2-diol (Ethylene Glycol)

Scientific Applications:

  • Manufacture of polyesters: The most important use of ethane-1,2-diol is in the manufacture of polyesters, particularly polyethylene terephthalate (PET), widely used for clothes .
  • Acid Donors: Ethylene glycol can be reacted with C1-C2 carboxylic acids to create acid donors . Formic acid esters, chloroacetic acid esters, hydroxy-acetic acid esters, or oxalic acid esters of polyhydroxy compounds containing 2 to 20 hydroxyl groups are also viable . Ethylene glycol monoformate, ethylene glycol diformate, diethylene glycol monoformate, diethylene glycol diformate, ethylene glycol mono(chloro-acetate), ethylene glycol di(chloroacetate), diethylene glycol mono(chloroacetate), diethylene glycol di(chloroacetate), ethylene glycol mono(hydroxyacetate), ethylene glycol di(hydroxy-acetate), diethylene glycol mono(hydroxyacetate), diethylene glycol di(hydroxyacetate), ethylene glycol mono(oxalate), ethylene glycol di(oxalate), diethylene glycol mono(oxalate) and diethylene glycol di(oxalate) are especially preferred acid donors .

Related compounds

  • Bactericides: Some bromoacetic acid esters have been broadly used as non-medical bactericides which show remarkable antibacterial activities .

Mechanism of Action

The mechanism of action of bromoacetic acid–ethane-1,2-diol (1/1) involves the alkylation of nucleophilic sites in molecules. Bromoacetic acid acts as an alkylating agent, transferring its bromoacetyl group to nucleophiles such as amines, thiols, and hydroxyl groups. This reaction can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

1,2-Bis(bromoacetoxy)ethane (Ethylene Glycol Dibrromoacetate)

  • Structure : A diester formed by esterification of both hydroxyl groups of ethane-1,2-diol with bromoacetic acid .
  • Synthesis : Produced via esterification reactions under acidic or catalytic conditions, contrasting with the 1:1 adduct, which may form under milder conditions.
  • Reactivity : The diester’s bromoacetyl groups enhance its electrophilicity, making it a potent alkylating agent. In contrast, the 1:1 adduct may retain one free hydroxyl group, altering its reactivity (e.g., participation in hydrogen bonding or partial solubility in polar solvents).
  • Applications : Used in polymer chemistry and crosslinking agents, whereas the 1:1 complex’s applications remain speculative but could include intermediate roles in organic synthesis .

Ethane-1,2-diol (Ethylene Glycol)

  • Structure : A simple diol with two adjacent hydroxyl groups.
  • Metabolism : Metabolized to oxalic acid via glycolaldehyde and glyoxylic acid, leading to toxicity in mammals .
  • Oxidation Catalysis: Ethane-1,2-diol is selectively oxidized to glycolic acid using gold nanoparticles, a reaction critical for producing biodegradable polymers . The presence of bromoacetic acid in the 1:1 complex could modify oxidation pathways or catalytic selectivity.

Propane-1,2-diol (Propylene Glycol)

  • Structure : A 1,2-diol with a methyl side chain.
  • Metabolism: Converted to pyruvic acid, a non-toxic metabolite naturally present in the body, unlike ethylene glycol’s toxic pathway .
  • Comparison : The 1:1 bromoacetic acid–ethylene glycol complex may share metabolic challenges similar to ethylene glycol, whereas propylene glycol derivatives are inherently safer.

Bromoacetic Acid Esters (e.g., 2-Bromo-1,1-diethoxyethane)

  • Structure : Bromoacetic acid derivatives with alkoxy substituents, such as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) .
  • Reactivity : These esters are stabilized by ether groups, reducing direct electrophilic attack compared to the 1:1 complex.

Physicochemical and Functional Comparison

Table 1: Key Properties of Bromoacetic Acid–Ethane-1,2-diol (1/1) and Analogues

Compound Molecular Formula Key Functional Groups Reactivity Highlights Toxicity Profile
Bromoacetic acid–ethane-1,2-diol (1/1) C₄H₇BrO₄ –OH, –COOH, –Br Potential monoester or hydrogen-bonded adduct Likely toxic (inferred from components)
1,2-Bis(bromoacetoxy)ethane C₆H₆Br₂O₄ Two ester (–OOCR), –Br High electrophilicity; crosslinking agent Corrosive; alkylating agent
Ethane-1,2-diol C₂H₆O₂ Two –OH groups Oxidized to glycolic acid; hygroscopic Toxic (oxalate formation)
2-Bromo-1,1-diethoxyethane C₆H₁₁BrO₂ –Br, –O– ethers Stabilized electrophile; acetal formation Moderate (handling precautions)

Q & A

Q. Q1. What are the optimal synthetic routes for preparing bromoacetic acid–ethane-1,2-diol (1/1) complexes, and how can purity be validated?

Methodological Answer: Synthesis typically involves stoichiometric mixing of bromoacetic acid and ethane-1,2-diol under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents). Purity validation requires:

  • Chromatography : UHPLC with UV detection to confirm absence of unreacted precursors .
  • Spectroscopy : 1^1H NMR to verify hydrogen bonding between the hydroxyl groups of ethane-1,2-diol and the carboxylic acid moiety of bromoacetic acid .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect phase transitions indicative of impurities .

Q. Q2. How does ethane-1,2-diol influence the stability of bromoacetic acid in aqueous solutions?

Methodological Answer: Ethane-1,2-diol acts as a stabilizing agent by forming hydrogen bonds with bromoacetic acid, reducing hydrolysis rates. Stability assays should include:

  • pH Monitoring : Use buffered solutions (pH 3–7) to track degradation products via ion chromatography .
  • Kinetic Studies : Measure half-life under varying temperatures (25–50°C) to model Arrhenius parameters .
    Data Contradiction Note: Elevated glycol concentrations (>1 M) may paradoxically accelerate bromoacetic acid decomposition due to competitive solvolysis—this requires controlled titrations to resolve .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reaction yields when synthesizing bromoacetic acid–ethane-1,2-diol adducts under varying solvent systems?

Methodological Answer: Yields often vary due to solvent polarity and hydrogen-bonding capacity. To address discrepancies:

  • Solvent Screening : Compare polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents using design-of-experiments (DoE) frameworks .
  • Crystallography : Single-crystal XRD to identify solvent co-crystallization effects on adduct formation .
  • Computational Modeling : Density functional theory (DFT) to predict solvent-adduct interaction energies .

Q. Q4. How can dielectric spectroscopy elucidate supramolecular interactions in bromoacetic acid–ethane-1,2-diol systems?

Methodological Answer: Dielectric measurements (1 Hz–1 MHz) reveal dipole reorientation dynamics linked to hydrogen-bond networks. Key steps:

Sample Preparation : Anhydrous pellets to minimize moisture interference .

Temperature Ramp : Measure permittivity (ϵ\epsilon') and loss tangent (tanδ\tan \delta) from 100–400 K to detect phase transitions (e.g., glass transitions at ~325 K) .

Data Interpretation : Correlate dielectric anomalies with XRD-derived structural changes (e.g., centrosymmetric ↔ non-centrosymmetric transitions) .

Q. Q5. What toxicological models are suitable for studying bromoacetic acid–ethane-1,2-diol interactions in renal systems?

Methodological Answer: Ethane-1,2-diol is metabolized to oxalic acid, which complexes calcium ions to form nephrotoxic CaOx deposits. For mechanistic studies:

  • In Vivo Models : Administer 1% ethane-1,2-diol in drinking water to rodents for 28 days, followed by histopathology and urinary oxalate quantification .
  • In Vitro Assays : Use proximal tubule cell lines (e.g., HK-2) treated with bromoacetic acid–ethane-1,2-diol adducts to measure apoptosis markers (e.g., caspase-3 activity) .

Data Contradiction Analysis

Q. Q6. How to reconcile conflicting reports on the catalytic role of 1,10-phenanthroline in ethane-1,2-diol oxidation by chromic acid?

Methodological Answer: Discrepancies arise from concentration-dependent micellar effects. Resolve via:

  • Kinetic Profiling : Vary [1,10-phenanthroline]T and [Cr(VI)]T while holding [ethane-1,2-diol]T constant (e.g., 0.015 mol dm3^{-3}) .
  • Surfactant Titration : Introduce CTAB or SDS to test micelle-mediated rate enhancements .
  • Product Analysis : Confirm hydroxyl ethanol formation via hydrazone derivatization and melting point comparison .

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